molecular formula C19H17ClN2O5 B15188129 1-(((2-Hydroxyphenyl)methylene)amino)-2-methyl-6-phenylpyridinium perchlorate (salt) CAS No. 152705-02-7

1-(((2-Hydroxyphenyl)methylene)amino)-2-methyl-6-phenylpyridinium perchlorate (salt)

Cat. No.: B15188129
CAS No.: 152705-02-7
M. Wt: 388.8 g/mol
InChI Key: XGBYWAFCAOXVON-UHFFFAOYSA-N
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Description

1-(((2-Hydroxyphenyl)methylene)amino)-2-methyl-6-phenylpyridinium perchlorate is a complex organic compound with a unique structure that includes a pyridinium ring substituted with hydroxyphenyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((2-Hydroxyphenyl)methylene)amino)-2-methyl-6-phenylpyridinium perchlorate typically involves the condensation of 2-hydroxybenzaldehyde with 2-methyl-6-phenylpyridine in the presence of an acid catalyst. The resulting Schiff base is then treated with perchloric acid to form the perchlorate salt. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures for handling perchloric acid, which is a strong oxidizing agent.

Chemical Reactions Analysis

Types of Reactions

1-(((2-Hydroxyphenyl)methylene)amino)-2-methyl-6-phenylpyridinium perchlorate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

1-(((2-Hydroxyphenyl)methylene)amino)-2-methyl-6-phenylpyridinium perchlorate has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-(((2-Hydroxyphenyl)methylene)amino)-2-methyl-6-phenylpyridinium perchlorate involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the pyridinium ring can engage in cation-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-((E)-((Z)-3-(((4-hydroxyphenyl)amino)methylene)-4-oxocyclohexa-1,5-dien-1-yl)diazenyl)benzoic acid: Similar structure with a hydroxyphenyl group and a Schiff base.

    1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: Contains a hydroxyphenyl group and exhibits similar biological activities.

Uniqueness

1-(((2-Hydroxyphenyl)methylene)amino)-2-methyl-6-phenylpyridinium perchlorate is unique due to its combination of a pyridinium ring with hydroxyphenyl and phenyl groups, which imparts distinct chemical and biological properties. Its ability to form stable perchlorate salts also distinguishes it from other similar compounds .

Properties

CAS No.

152705-02-7

Molecular Formula

C19H17ClN2O5

Molecular Weight

388.8 g/mol

IUPAC Name

2-[(E)-(2-methyl-6-phenylpyridin-1-ium-1-yl)iminomethyl]phenol;perchlorate

InChI

InChI=1S/C19H16N2O.ClHO4/c1-15-8-7-12-18(16-9-3-2-4-10-16)21(15)20-14-17-11-5-6-13-19(17)22;2-1(3,4)5/h2-14H,1H3;(H,2,3,4,5)

InChI Key

XGBYWAFCAOXVON-UHFFFAOYSA-N

Isomeric SMILES

CC1=[N+](C(=CC=C1)C2=CC=CC=C2)/N=C/C3=CC=CC=C3O.[O-]Cl(=O)(=O)=O

Canonical SMILES

CC1=[N+](C(=CC=C1)C2=CC=CC=C2)N=CC3=CC=CC=C3O.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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